6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine
Overview
Description
6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core substituted with a thiomorpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of Thiomorpholine-4-sulfonyl Group: The thiomorpholine-4-sulfonyl group is introduced via nucleophilic substitution reactions. Thiomorpholine-4-sulfonyl chloride is often used as the sulfonylating agent, reacting with the quinazoline core in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenylsulfonylamino)-4,5-dimethoxy-N-(4-(thiomorpholine-4-sulfonyl)-phenyl)-benzamide: Another compound with a thiomorpholine-4-sulfonyl group, used as a soluble guanylyl cyclase activator.
Thiomorpholine-4-sulfonyl fluoride: Known for its involvement in sulfur fluoride exchange reactions.
Uniqueness
6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-thiomorpholin-4-ylsulfonylquinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S2/c13-11-9-7-8(1-2-10(9)15-12(14)16-11)21(18,19)17-3-5-20-6-4-17/h1-2,7H,3-6H2,(H4,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKDYXSGNODOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204590 | |
Record name | 6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56044-16-7 | |
Record name | 6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056044167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Thiomorpholine-4-sulfonyl)-quinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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